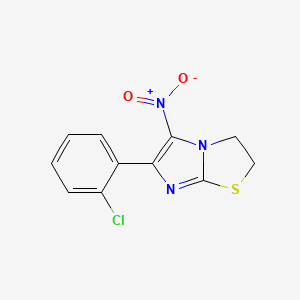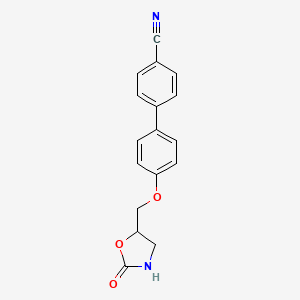
4'-(2-Oxo-oxazolidin-5-ylmethoxy)-biphenyl-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(2-Oxo-oxazolidin-5-ylmethoxy)-biphenyl-4-carbonitrile is a complex organic compound that features a biphenyl core linked to an oxazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2-Oxo-oxazolidin-5-ylmethoxy)-biphenyl-4-carbonitrile typically involves multiple steps, starting with the preparation of the biphenyl core and subsequent functionalization to introduce the oxazolidinone ring. Common synthetic routes include:
Formation of the Biphenyl Core: This can be achieved through Suzuki coupling reactions, where a halogenated benzene derivative reacts with a boronic acid in the presence of a palladium catalyst.
Introduction of the Oxazolidinone Ring: This step often involves the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4’-(2-Oxo-oxazolidin-5-ylmethoxy)-biphenyl-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The oxazolidinone ring can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazolidinone ring may yield oxazolidinone derivatives with different functional groups, while reduction of the nitrile group results in the formation of primary amines.
Scientific Research Applications
4’-(2-Oxo-oxazolidin-5-ylmethoxy)-biphenyl-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting bacterial infections due to its structural similarity to known antibiotics.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular uptake mechanisms.
Mechanism of Action
The mechanism of action of 4’-(2-Oxo-oxazolidin-5-ylmethoxy)-biphenyl-4-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial protein synthesis by binding to the ribosomal subunit, similar to other oxazolidinone antibiotics. This interaction disrupts the formation of the initiation complex, thereby preventing bacterial growth.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Torezolid: A newer oxazolidinone with improved potency and pharmacokinetic properties.
Uniqueness
4’-(2-Oxo-oxazolidin-5-ylmethoxy)-biphenyl-4-carbonitrile is unique due to its biphenyl core, which can enhance its binding affinity and specificity compared to other oxazolidinones
Properties
CAS No. |
312598-52-0 |
|---|---|
Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
4-[4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]phenyl]benzonitrile |
InChI |
InChI=1S/C17H14N2O3/c18-9-12-1-3-13(4-2-12)14-5-7-15(8-6-14)21-11-16-10-19-17(20)22-16/h1-8,16H,10-11H2,(H,19,20) |
InChI Key |
JUTGEQSSNQKFHI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1)COC2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
solubility |
11.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


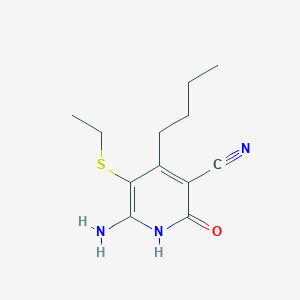


![(E)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B14144613.png)
![Benzyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate](/img/structure/B14144614.png)
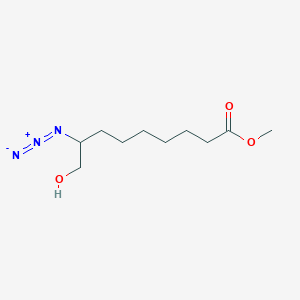

![2-(4-chlorophenyl)-3-{5-[4-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one](/img/structure/B14144631.png)
![1,1'-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea)](/img/structure/B14144632.png)

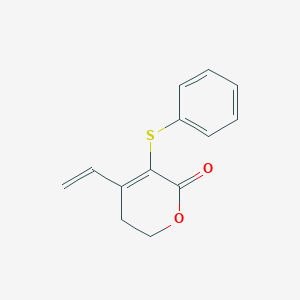
![6-{[(E)-(7-bromo-4-oxo-4H-chromen-3-yl)methylidene]amino}-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14144648.png)
![Methyl 4-[hexyl(dimethyl)silyl]but-3-ynoate](/img/structure/B14144649.png)
